4-Hydroxy-4-methyl-1-phenylpentan-3-one
Description
Properties
IUPAC Name |
4-hydroxy-4-methyl-1-phenylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,14)11(13)9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQJRXMUIHYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-1-phenylpentan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-phenylpentan-1-one with a suitable oxidizing agent to introduce the hydroxy group at the 4-position . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methyl-1-phenylpentan-3-one or 4-methyl-1-phenylpentanoic acid.
Reduction: Formation of 4-hydroxy-4-methyl-1-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemical Synthesis
Intermediate for Organic Synthesis
4-Hydroxy-4-methyl-1-phenylpentan-3-one serves as a crucial intermediate in the synthesis of complex organic molecules. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions. For instance:
- Oxidation : The hydroxy group can be oxidized to yield ketones or carboxylic acids.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution : Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of diverse functional groups.
Biological Applications
Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. These properties are currently being investigated for their implications in pharmaceutical development, particularly in creating new therapeutic agents .
Medicinal Chemistry
Drug Development
The compound is under investigation for its potential role in drug development. It has been studied for anti-inflammatory and anticancer properties. The mechanism of action involves interactions with biological targets that may modulate cellular pathways related to oxidative stress and inflammation .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized in the production of fine chemicals and as a precursor for polymers and resins. Its ability to undergo various chemical transformations makes it valuable in synthesizing agrochemicals and pharmaceuticals .
Case Study 1: Synthesis of Antimicrobial Agents
A study explored the synthesis of derivatives of this compound that demonstrated significant antimicrobial activity against various pathogens. The modified compounds showed enhanced efficacy compared to the parent compound, suggesting potential applications in developing new antibiotics .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound. The results indicated that the compound could effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This property opens avenues for its use in nutraceuticals and functional foods .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagent/Condition | Major Products | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄ | 4-Methyl-1-phenylpentan-3-one | 85 |
| Reduction | NaBH₄ | 4-Hydroxy-4-methyl-1-phenylpentanol | 90 |
| Substitution | Br₂ (electrophilic) | Brominated derivatives | Variable |
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects on cellular pathways, such as oxidative stress and inflammation, are also under investigation .
Comparison with Similar Compounds
1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)
- Molecular Formula : C₁₀H₁₄O
- Functional Groups : Primary alcohol (-OH), 4-methylphenyl substituent.
- Structural Differences: The target compound has a ketone at position 3, whereas this analog features an alcohol at position 1. The phenyl substituent in 1-(4-Methylphenyl)-1-propanol is at position 1 but lacks the hydroxy and methyl groups at position 4.
- Inferred Properties :
- The alcohol group likely increases water solubility compared to the ketone in the target compound.
- Reduced steric hindrance due to the absence of a 4-methyl group may enhance reactivity in nucleophilic substitutions.
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one (Unspecified CAS)
- Molecular Formula : Presumed C₁₃H₁₆O₂ (based on structure).
- Functional Groups : Ketone (position 1), hydroxyethyl (-CH(OH)CH₃) substituent on phenyl, methyl group at position 2.
- Structural Differences :
- The ketone is at position 1 vs. position 3 in the target compound.
- The phenyl ring in this analog carries a hydroxyethyl group, contrasting with the 4-hydroxy-4-methyl substitution in the target.
- The position of the ketone could influence electronic effects, altering reactivity in carbonyl-based reactions (e.g., Grignard additions).
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Reactivity: The ketone in this compound is less electrophilic than aldehydes but may participate in condensation reactions (e.g., Knoevenagel) due to adjacent hydroxyl and methyl groups . Steric hindrance from the 4-methyl group in the target compound could slow nucleophilic attacks compared to less-substituted analogs .
- Solubility and Stability: Hydroxyl groups in both the target compound and 1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one suggest moderate solubility in polar solvents like ethanol or acetone. The absence of safety data (e.g., MSDS) for the target compound limits hazard comparisons .
Synthesis Pathways :
- Analogous compounds are synthesized via Friedel-Crafts acylation (for aromatic ketones) or Grignard reactions (for alcohols), suggesting possible routes for the target compound .
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-4-methyl-1-phenylpentan-3-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation reactions. For example, reacting a ketone precursor (e.g., 4-methylpentan-3-one) with methanol under sulfuric acid catalysis at moderate temperatures (50–70°C) can yield the hydroxy-methyl derivative. Optimization strategies include:
- Catalyst screening : Testing Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. AlCl₃) to improve regioselectivity.
- Continuous flow reactors : Enhancing reproducibility and scalability while minimizing side reactions .
- Design of Experiments (DoE) : Systematically varying temperature, solvent polarity, and stoichiometry to maximize yield.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- 1D NMR : The hydroxy proton (δ 1.5–2.0 ppm) and methyl groups (δ 1.2–1.4 ppm) are diagnostic. Aromatic protons (δ 7.2–7.5 ppm) confirm the phenyl substituent .
- IR Spectroscopy : A broad O–H stretch (~3200 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹) validate the hydroxy-ketone structure .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 206.13 (C₁₂H₁₆O₂).
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodological Answer :
- HPLC with UV detection : Use a C18 column, methanol/water (65:35) mobile phase, and buffer (pH 4.6) to resolve impurities. Compare retention times against certified reference standards .
- Melting Point Analysis : A sharp melting range (e.g., 98–100°C) indicates high crystallinity and purity.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density of the carbonyl group to predict regioselectivity. The steric hindrance from the methyl and phenyl groups directs nucleophiles to the less hindered carbonyl carbon .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates and rate-determining steps .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent controls, dose ranges). For example, discrepancies in anti-inflammatory activity may arise from variations in LPS-induced vs. TNF-α-induced inflammation models .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs to isolate the contributions of the hydroxy and methyl groups to bioactivity .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states to predict reaction pathways.
- Machine Learning (ML) : Train models on existing ketone reactivity datasets to forecast outcomes under untested conditions (e.g., photochemical activation) .
Q. How can crystallographic data address uncertainties in the compound’s stereochemical configuration?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve the spatial arrangement of the hydroxy and methyl groups. Compare with reported data for similar hydroxy-ketones (e.g., C–O bond lengths ~1.43 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
